N,N,4-trimethyl-2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)thiazole-5-carboxamide
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Description
N,N,4-trimethyl-2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A study by Zykova et al. (2018) explored the synthesis of 2-aminopyrrole derivatives, which are structurally related to the compound . They found that some derivatives exhibited significant cytotoxic activity against gastrointestinal stromal tumor cells, including those resistant to the drug imatinib. These compounds were also compared to established chemotherapeutics like doxorubicin, showing comparable activity (Zykova et al., 2018).
Alternative Products in Chemical Reactions
Krauze et al. (2007) discussed the synthesis of N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide as an alternative product in a reaction involving similar thiazole derivatives. This highlights the potential for generating alternative bioactive compounds through chemical reactions involving thiazole compounds (Krauze et al., 2007).
Antibacterial Activity
Desai et al. (2008) synthesized several thiazolidine and azetidine derivatives, including compounds structurally related to the target compound, and evaluated their antibacterial activity. They found moderate to good activity against various bacteria, demonstrating the potential antimicrobial applications of these compounds (Desai et al., 2008).
Anticancer Activity
Atta and Abdel‐Latif (2021) synthesized thiophene-based compounds, including thiazole-thiophene hybrids, and tested their cytotoxicity against cancer cell lines. Their findings suggest the potential use of such compounds, including thiazole derivatives, in cancer therapy (Atta & Abdel‐Latif, 2021).
Synthesis for Pharmaceutical Applications
Dondoni et al. (1994) synthesized an isomer of N-acetylneuraminic acid using a thiazole ring as a precursor, demonstrating the utility of thiazole derivatives in the synthesis of complex molecules for pharmaceutical applications (Dondoni et al., 1994).
properties
IUPAC Name |
N,N,4-trimethyl-2-[[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10-16(17(24)21(2)3)26-18(19-10)20-15(23)9-25-12-6-4-11-5-7-14(22)13(11)8-12/h4,6,8H,5,7,9H2,1-3H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMJWWADCFTBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC3=C(CCC3=O)C=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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